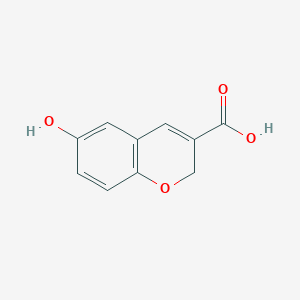

6-hydroxy-2H-chromene-3-carboxylic acid

Description

6-Hydroxy-2H-chromene-3-carboxylic acid is a chromene derivative characterized by a hydroxyl group at the 6-position of the fused benzene ring and a carboxylic acid moiety at the 3-position of the pyran ring. These analogs are pivotal in medicinal chemistry due to their bioactivity, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

Molecular Formula |

C10H8O4 |

|---|---|

Molecular Weight |

192.17 g/mol |

IUPAC Name |

6-hydroxy-2H-chromene-3-carboxylic acid |

InChI |

InChI=1S/C10H8O4/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-4,11H,5H2,(H,12,13) |

InChI Key |

VBHVAOHRNSIOAI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=CC2=C(O1)C=CC(=C2)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Effects

The electronic and steric properties of substituents significantly influence the physicochemical and biological behavior of chromene-3-carboxylic acid derivatives. Key analogs and their differences are summarized below:

Table 1: Structural Comparison of Chromene-3-Carboxylic Acid Derivatives

Key Observations :

- Electron-Withdrawing Groups (Cl, Br) : Halogenation at position 6 increases molecular weight and often elevates melting points (e.g., 200°C for 6-bromo derivative vs. 165°C for 6-methoxy analog ).

- Hydroxyl vs.

- 2-Oxo vs. 2H : The presence of a ketone (2-oxo) stabilizes the chromene ring via conjugation, as seen in IR spectra (C=O stretches at 1745–1771 cm⁻¹ ).

Spectral and Analytical Data

- NMR Trends : Aromatic protons in 6-substituted derivatives resonate between δ 7.2–9.3, with downfield shifts for hydroxyl or electron-withdrawing groups .

- Mass Spectrometry : Molecular ion peaks ([M−H]⁻) are consistent with theoretical values (e.g., m/z 239.03429 for 3-oxo-3H-benzo[f]chromene-2-carboxylic acid ).

Preparation Methods

Classical Condensation Methods

The Knoevenagel condensation represents a foundational approach for synthesizing 6-hydroxy-2H-chromene-3-carboxylic acid. This method typically involves the reaction of salicylaldehyde derivatives with β-keto esters under acidic or basic conditions. For instance, methyl-6-(benzyloxy)-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromene-2-carboxylate was synthesized via benzylation of a precursor followed by hydrazide formation . Key steps include:

-

Benzylation : Treatment of 3a (2 g, 7.566 mmol) with benzyl bromide (1.553 g, 9.080 mmol) in dimethylformamide (DMF) at 0°C, yielding an 81.67% product after cold-water filtration .

-

Hydrazide Formation : Refluxing intermediates with 80% hydrazine hydrate in ethanol (80°C, 10 hours) to form carbohydrazides .

While this method is reliable, it often requires prolonged reaction times (>12 hours) and generates stoichiometric waste. Yields for related chromene derivatives range from 54% to 93%, depending on substituent effects .

Transition-Metal-Catalyzed C–H Activation

A redox-neutral synthesis leveraging rhodium(III) catalysis was developed to overcome limitations of classical methods. This approach utilizes N-phenoxyacetamides and methyleneoxetanones in a solvent-controlled [3 + 3] annulation . Key advantages include:

-

Mechanistic Novelty : The reaction proceeds via a Rh(III)–Rh(V)–Rh(III) cycle, with α-methylene-β-lactone serving as a three-carbon synthon .

-

Optimized Conditions : Using 5 mol% Rh catalyst in dioxane at 120°C for 3–12 hours achieves yields up to 87% .

This method eliminates the need for pre-functionalized substrates and offers excellent regioselectivity. However, the reliance on precious metal catalysts raises cost and sustainability concerns.

Microwave-Assisted Synthesis

Microwave (MW) irradiation has emerged as a powerful tool for accelerating chromene-carboxylic acid synthesis. A study optimized the production of 6-bromochromone-2-carboxylic acid using MW-assisted steps :

-

Step 1 : Reaction of 5′-bromo-2′-hydroxyacetophenone with diethyl oxalate and sodium methoxide in dioxane (120°C, 20 minutes).

-

Step 2 : Acidic hydrolysis with HCl (6 M, 120°C, 40 minutes) to yield the carboxylic acid .

Optimization Parameters :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Base | MeONa | 87% yield |

| Solvent | Dioxane | +25% vs. THF |

| Temperature | 120°C | 98% purity |

This method reduces reaction times from hours to minutes and enhances reproducibility. Derivatives with methoxy substituents achieved yields up to 93% .

Biocatalytic Preparation

A patent-pending enzymatic route employs alkene reductases (ERED-16323 or ERED-1663) for asymmetric synthesis of (R)-6-hydroxychroman-3-carboxylic acid . Key features include:

-

Substrate Conversion : Concentrations up to 500 g/L of substrate were tolerated, with >99% enantiomeric excess (e.e.) .

-

Reaction Setup : Phosphate buffer (pH 7.0) with NADP+ cofactor and glucose dehydrogenase, incubated at 30°C for 24–48 hours .

Advantages :

-

Eliminates heavy metal catalysts.

-

Scalable for industrial production (patent claims >200 g/L substrate loading) .

Nitro Reduction-Hydrolysis Pathway

A two-step nitro-to-hydroxy conversion was reported in a 2017 patent :

-

Nitro Reduction : 6-Nitrocoumarin treated with hydrazine hydrate and FeCl₃·6H₂O in alcohol/DMF, yielding 6-aminocoumarin (83.24% yield) .

-

Diazotization-Hydrolysis : Reaction with NaNO₂/H₂SO₄ followed by hydrolysis to 6-hydroxycoumarin .

Conditions :

-

Step 1: 80–100°C, 2 hours.

-

Step 2: Sulfuric acid (50%, 0–5°C), 1 hour.

This method is cost-effective but requires careful control of diazonium intermediate stability.

Comparative Analysis of Synthetic Methods

| Method | Yield Range | Time | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Classical Condensation | 54–93% | 12–24 hrs | Low | Moderate |

| Rh-Catalyzed C–H | 75–87% | 3–12 hrs | High | Low |

| Microwave-Assisted | 64–93% | 1–2 hrs | Moderate | High |

| Biocatalytic | >90% | 24–48 hrs | >99% e.e. | High |

| Nitro Reduction | 80–83% | 3–4 hrs | None | Moderate |

Q & A

Q. What are the established synthetic routes for 6-hydroxy-2H-chromene-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves oxidation of 6-hydroxy-2H-chromene-3-carbaldehyde derivatives. A common approach uses sodium perchlorate (NaClO₄) in aqueous solution with sodium bisulfite (NaHSO₃) to oxidize the aldehyde group to a carboxylic acid . For example, derivatives like 4-oxo-4H-chromene-3-carboxylic acid are synthesized via this route, achieving yields of 46–94% depending on substituents (Table 1). Optimization includes adjusting reaction time, temperature (e.g., reflux in dichloromethane), and stoichiometry of oxidizing agents. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product .

Q. Table 1: Representative Yields of Chromene Derivatives

| Substituent | Yield (%) | Conditions |

|---|---|---|

| 6-Bromo | 76.9 | NaHSO₃, DCM, 24 h |

| 6-Methoxy | 46.0 | NaClO₄, H₂O, reflux |

| 6-Methyl | 94.0 | NaHSO₃, EtOH, 12 h |

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer: Key characterization methods include:

- IR Spectroscopy : Confirms carboxylic acid (-COOH) via O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- NMR : ¹H NMR reveals aromatic protons (δ 6.5–8.5 ppm) and hydroxyl/carboxylic acid protons (broad signals at δ 10–12 ppm). ¹³C NMR identifies the carbonyl carbon (δ ~165–175 ppm) and chromene ring carbons .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., SHELX programs refine structures with R factors < 0.1) .

Q. What physicochemical properties influence its reactivity and stability?

Methodological Answer:

- Acidity : The carboxylic acid group has a pKa ~2.5–4.2 (similar to benzoic acid, influenced by electron-withdrawing substituents) .

- Solubility : Polar solvents (e.g., DMSO, methanol) enhance solubility due to hydrogen bonding.

- Thermal Stability : Decomposition occurs above 200°C, requiring storage at 2–8°C in inert atmospheres .

Q. Table 2: Comparative pKa Values of Carboxylic Acids

| Compound | pKa | Reference |

|---|---|---|

| Benzoic acid | 4.2 | |

| Chloroacetic acid | 2.86 | |

| 6-Hydroxy-chromene acid | ~3.5* | Estimated |

| *Estimated based on substituent effects. |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data?

Methodological Answer: Discrepancies often arise from:

- Reaction Conditions : Variations in solvent purity, catalyst loading, or oxidation time (e.g., 6-methoxy derivatives show lower yields due to steric hindrance) .

- Analytical Calibration : Standardize NMR referencing (e.g., TMS at 0 ppm) and validate IR peak assignments using computational tools (e.g., DFT simulations).

- Reproducibility : Conduct triplicate experiments and compare with literature protocols (e.g., NaHSO₃ vs. NaClO₄ efficiency) .

Q. What crystallographic strategies are employed for structural elucidation?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., DMF disolvate systems) . Use SHELXL for refinement, achieving R factors < 0.05 by optimizing hydrogen atom positions and thermal parameters .

- Twinned Data Analysis : Apply SHELXPRO to handle pseudo-merohedral twinning, common in chromene derivatives due to planar symmetry .

Q. How can computational modeling predict acid-base behavior or reactivity?

Methodological Answer:

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.